molecular formula C11H14N2O2 B1309011 2-Piperidinoisonicotinic acid CAS No. 855153-75-2

2-Piperidinoisonicotinic acid

Cat. No.: B1309011
CAS No.: 855153-75-2
M. Wt: 206.24 g/mol
InChI Key: PYHYIVXTQSCHDX-UHFFFAOYSA-N
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Description

2-Piperidinoisonicotinic acid is a heterocyclic compound that belongs to the class of isonicotinic acids. It is a derivative of nicotinic acid and features a piperidine ring attached to the pyridine ring. This compound has garnered significant attention due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

2-Piperidinoisonicotinic acid, also known as 2-(Piperidin-1-yl)isonicotinic acid, is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .

Biochemical Pathways

The biochemical pathways of nicotinamide-derived pyridones, which include isoniazid, have been studied . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .

Pharmacokinetics

The pharmacokinetics of isoniazid and its metabolites have been investigated in humans . Isoniazid was measured in blood, and the metabolites were determined in urine . .

Result of Action

As a derivative of isoniazid, it may share some of its effects, including the inhibition of mycolic acid synthesis and bactericidal activity against mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinoisonicotinic acid typically involves the reaction of isonicotinic acid with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion. The reaction can be carried out in various solvents, including water and organic solvents, depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Piperidinoisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be replaced or modified by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidines.

Scientific Research Applications

2-Piperidinoisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

Properties

IUPAC Name

2-piperidin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHYIVXTQSCHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424434
Record name 2-Piperidinoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855153-75-2
Record name 2-Piperidinoisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromoisonicotinic acid (40 g, 0.198 mol) and piperidine (200 mL) was refluxed at 105° C. for 24 h under N2 atmosphere. The excess piperidine was distilled under vacuum and crude residue was diluted with water (500 mL) and extracted with chloroform (3×250 mL), washed with brine and dried. The solvent was removed under vacuum to give 2-Piperidin-1-yl-isonicotinic acid (35 g, 85%) as a solid.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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